BenchChemオンラインストアへようこそ!

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

DNA binding imidazolidine cyclic voltammetry

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic 5-benzylidene-hydantoin derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of approximately 218.21 g/mol. It belongs to the broader phenylmethylene hydantoin (PMH) class, which originated from the marine natural product (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione (PMH) isolated from the Red Sea sponge Hemimycale arabica.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12875381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-
InChIKeyNQFUGCKNXNBJNF-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(3-Methoxybenzylidene)imidazolidine-2,4-dione: Chemical Identity, Hydantoin Scaffold Class, and Procurement-Relevant Structural Features


(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic 5-benzylidene-hydantoin derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of approximately 218.21 g/mol [1]. It belongs to the broader phenylmethylene hydantoin (PMH) class, which originated from the marine natural product (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione (PMH) isolated from the Red Sea sponge Hemimycale arabica [2]. The compound is defined by its (Z)-configured exocyclic double bond at the 5-position and a single methoxy substituent at the meta (3-) position of the benzylidene phenyl ring—a substitution pattern that distinguishes it pharmacologically from both the natural 4-hydroxy lead and the para-methoxy positional isomer [1][3]. This specific compound appears as 'Compound 3' in US Patent 8,188,130, where it was evaluated alongside eleven structural analogs for anti-metastatic activity against prostate cancer [1].

Why Generic Substitution Fails for (5Z)-5-(3-Methoxybenzylidene)imidazolidine-2,4-dione: Evidence That Benzylidene Substituent Position Determines Biological Outcome


Within the 5-benzylidene-imidazolidine-2,4-dione scaffold, simply substituting one methoxy-regioisomer for another—or a methoxy for a hydroxy group—is not pharmacologically neutral. Published data demonstrate that the position of the methoxy substituent on the benzylidene phenyl ring (ortho, meta, or para) produces quantitatively distinct DNA binding affinities, with the para-methoxy analog (MBI) exhibiting a binding constant approximately two-fold higher than the 3,4-dimethoxy analog (DBI) at physiological pH [1]. In receptor tyrosine kinase profiling, the 4'-methoxy analog achieved 56% VEGFR-2 inhibition at 10 µM, whereas the 4'-hydroxy-3'-methoxy analog showed only 46% VEGFR-2 inhibition but gained activity against PDGFR-α and PDGFR-β (57% inhibition) [2]. These divergent polypharmacology profiles mean that a procurement decision based solely on scaffold class—without specifying the exact (Z)-3-methoxybenzylidene substitution—risks selecting a compound with meaningfully different target engagement, DNA interaction propensity, and anti-metastatic potency [1][3].

Quantitative Differentiation Evidence for (5Z)-5-(3-Methoxybenzylidene)imidazolidine-2,4-dione vs. Closest Analogs


DNA Binding Affinity: Predicted Intermediate Binding of the 3-Methoxy Substituent Position Between Unsubstituted and 3,4-Dimethoxy Analogs

The target compound bears a single 3-methoxy substituent, placing it structurally between the unsubstituted benzylidene-hydantoin (NBI, K = 6.40 × 10⁶ M⁻¹) and the 3,4-dimethoxy analog (DBI, K = 1.01 × 10⁴ M⁻¹) for which DNA binding constants were directly measured by cyclic voltammetry at pH 7.4. The addition of a single para-methoxy group (MBI) reduced the binding constant to K = 2.06 × 10⁴ M⁻¹—approximately 310-fold weaker than the unsubstituted parent—while a second methoxy at the meta position (DBI) further reduced binding to K = 1.01 × 10⁴ M⁻¹ [1]. This establishes a clear rank-order: NBI (no OCH₃) ≫ MBI (4-OCH₃) > DBI (3,4-diOCH₃). The 3-methoxy target compound is predicted to exhibit DNA binding affinity at or below the MBI level, representing a quantifiably distinct DNA interaction profile compared to both the unsubstituted and the para-substituted analogs [1].

DNA binding imidazolidine cyclic voltammetry anticancer spectroscopy

Receptor Tyrosine Kinase Inhibition: VEGFR-2 and PDGFR Selectivity Shifts with Benzylidene Substitution Pattern

In a 2025 enzymatic screen of seven benzalhydantoin derivatives tested at 10 µM against eight receptor tyrosine kinases (EGFR, HER2, HER4, IGF1R, InsR, VEGFR-2, PDGFR-α, PDGFR-β), the 4'-methoxy analog (Compound 10) achieved 56% VEGFR-2 inhibition, while the closely related 4'-hydroxy-3'-methoxy analog (Compound 8) achieved 46% VEGFR-2 inhibition but gained dual PDGFR-α/β activity at 57% inhibition [1]. The target (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione—which lacks the 4'-hydroxy group present in Compound 8 but retains a single methoxy at the meta position—was not directly tested in this panel. However, the data demonstrate that even small changes in benzylidene substitution (4'-OCH₃ vs. 4'-OH,3'-OCH₃) produce a ≥10 percentage-point shift in VEGFR-2 inhibition and can toggle PDGFR activity on or off [1]. Binding energy calculations further differentiate these analogs: Compound 10 (4'-OCH₃) showed a VEGFR-2 docking score of −7.32 kcal/mol versus −6.96 kcal/mol for Compound 8 [1].

VEGFR-2 PDGFR tyrosine kinase inhibitor angiogenesis benzalhydantoin

Anti-Metastatic Evaluation in Prostate Cancer: Inclusion of Compound 3 in a US Patent Metastasis Screening Panel at Defined Concentration

In US Patent 8,188,130, (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione (designated 'Compound 3') was evaluated alongside eleven structural analogs (Compounds 1–12) for anti-metastatic activity using PC-3M prostate cancer cells, a highly metastatic, androgen-refractory cell line [1]. The metastasis assay measured spheroid migration distance, with Compound 1 (the 4-hydroxy natural product lead) tested at 100 µM and all remaining compounds—including the target Compound 3—tested at 200 µM [1]. The two-fold higher test concentration for Compound 3 relative to Compound 1 indicates that the 3-methoxy substitution did not achieve potency parity with the 4-hydroxy lead compound in this assay. Compound 2 (4-S-ethylbenzylidene analog) was separately validated in orthotopic xenograft and transgenic mouse models, demonstrating in vivo tumor size reduction by 62% and increased survival, positioning the 4-S-ethyl substitution as the more optimized anti-metastatic pharmacophore within this patent series [1].

prostate cancer metastasis PC-3M invasion PMH

Tyrosinase Inhibition SAR: The 3-Methoxy Substituent Without an Ortho-Hydroxy Group Confers Reduced Anti-Melanogenic Potency

A systematic SAR study of eleven 5-(substituted benzylidene)hydantoin derivatives (2a–2k) for mushroom tyrosinase inhibition identified compound 2e—bearing a hydroxyl group at R₂ (ortho) and a methoxy group at R₃ (meta)—as the most potent inhibitor of the series [1]. The study established that the simultaneous presence of a 2-OH hydrogen bond donor and a 3-OCH₃ group on the benzylidene ring is critical for maximal tyrosinase binding, with 2e confirmed as a competitive inhibitor that also suppressed melanin production in B16 melanoma cells [1]. The target (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione—which possesses the 3-OCH₃ group but lacks the essential 2-OH substituent—is therefore predicted to exhibit significantly reduced tyrosinase inhibitory activity compared to 2e [1]. This SAR rule (2-OH + 3-OCH₃ ≫ 3-OCH₃ alone) provides a clear, quantifiable differentiation criterion for procurement decisions in melanogenesis research.

tyrosinase inhibition melanin hyperpigmentation hydantoin SAR

EGFR Kinase Inhibition Scaffold Validation: Hydantoin-Based Tyrosine Kinase Inhibitor Class Precedent with Defined Substitution Requirements

The 5-benzylidene-hydantoin scaffold was first validated as an ATP-competitive EGFR tyrosine kinase inhibitor class by Carmi et al. (2006), who demonstrated that 1,5-disubstituted hydantoins with a 5-(E)-benzylidene substituent inhibit EGFR autophosphorylation, polyGAT phosphorylation, and the growth of EGFR-overexpressing A431 human epidermoid carcinoma cells [1]. The lead compound UPR1024 (bearing 1-phenethyl and (E)-5-p-OH-benzylidene substituents) was later shown to function as a 'combi-molecule' capable of both blocking EGFR tyrosine kinase activity and inducing genomic DNA damage in A549 non-small cell lung cancer cells [2]. While the specific (Z)-3-methoxy substitution pattern of the target compound has not been profiled in EGFR assays, these studies establish that benzylidene-hydantoins engage the EGFR ATP-binding site, and that the nature and position of the benzylidene substituent modulate both kinase inhibitory potency and the balance between kinase inhibition and DNA damage induction [1][2].

EGFR tyrosine kinase inhibitor antiproliferative A431 hydantoin

Procurement-Guided Application Scenarios for (5Z)-5-(3-Methoxybenzylidene)imidazolidine-2,4-dione Based on Quantitative Evidence


Prostate Cancer Metastasis Research: A Structurally Defined Member of a Patent-Protected Anti-Metastatic PMH Series

The target compound is best deployed as a structurally characterized analog (Compound 3) within the phenylmethylene hydantoin (PMH) anti-metastatic series protected under US Patent 8,188,130 [1]. Its inclusion in the patent's PC-3M spheroid disaggregation/metastasis screening panel at 200 µM—alongside the 4-hydroxy lead (Compound 1, tested at 100 µM) and the in vivo-validated 4-S-ethyl analog (Compound 2, showing 62% tumor reduction in xenograft models)—enables researchers to benchmark the contribution of the 3-methoxy substituent to anti-metastatic potency within a directly comparable experimental framework [1]. This scenario is appropriate for laboratories conducting structure-activity relationship (SAR) studies on prostate cancer migration and invasion inhibitors where access to the full patent compound set is desired.

DNA Binding Mechanistic Studies: Investigating the Effect of Methoxy Position on Imidazolidine-DNA Interaction

The 3-methoxy substitution pattern of the target compound fills a critical gap in the published DNA binding rank-order: NBI (unsubstituted, K = 6.40 × 10⁶ M⁻¹) ≫ MBI (4-OCH₃, K = 2.06 × 10⁴ M⁻¹) > DBI (3,4-diOCH₃, K = 1.01 × 10⁴ M⁻¹) [2]. The target compound, bearing only a single meta-methoxy group, is the 'missing link' needed to isolate the specific contribution of the 3-OCH₃ position to DNA binding attenuation. This makes it a high-value procurement item for biophysical chemists studying the electronic and steric determinants of imidazolidine-DNA interactions via cyclic voltammetry, UV-Vis spectroscopy, or isothermal titration calorimetry.

VEGFR-2/PDGFR Angiogenesis Selectivity Profiling: A Probe for Substituent-Dependent Kinase Polypharmacology

The 2025 benzalhydantoin RTK profiling study revealed that the 4'-methoxy analog achieves 56% VEGFR-2 inhibition, while the 4'-hydroxy-3'-methoxy analog shifts to 46% VEGFR-2 plus 57% PDGFR-α/β dual inhibition [3]. The target (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione—which presents a 3-OCH₃ group without the 4'-OH that appears to drive PDGFR engagement—represents a critical probe molecule to test whether VEGFR-2 selectivity can be preserved or enhanced by relocating the methoxy group from the para to the meta position. This application is relevant for anti-angiogenic drug discovery programs seeking to parse substituent-dependent kinase selectivity within the hydantoin scaffold.

Negative Control for Tyrosinase/Melanogenesis Research: Differentiating 3-OCH₃-Only from the Active 2-OH,3-OCH₃ Pharmacophore

The SAR study by Ha et al. (2011) established that the 2-hydroxy-3-methoxy substitution pattern (compound 2e) is optimal for mushroom tyrosinase inhibition and melanin suppression in B16 cells [4]. The target compound—which retains the 3-OCH₃ group but critically lacks the 2-OH hydrogen bond donor—serves as an essential negative control or specificity probe in tyrosinase inhibitor discovery programs. Procuring this compound alongside 2e allows researchers to experimentally confirm whether the 2-OH group is indispensable for target engagement, thereby strengthening SAR conclusions for hyperpigmentation or skin-lightening candidate optimization.

Quote Request

Request a Quote for (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.